N-(furan-2-ylmethyl)-N-methyl-4-(methylsulfanyl)benzenesulfonamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-N-METHYL-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE is an organic compound that features a furan ring, a methylsulfanyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-N-METHYL-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methylsulfanyl Group:
Formation of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-N-METHYL-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The furan ring and benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-N-METHYL-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound is explored for its use in the development of new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-N-METHYL-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, leading to inhibition of their activity. The furan ring and methylsulfanyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(FURAN-2-YL)METHYL]-2-(METHYLSULFANYL)QUINAZOLIN-4-AMINE
- N-[(FURAN-2-YL)METHYL]-2-NITROBENZENE-1-SULFONAMIDE
Uniqueness
N-[(FURAN-2-YL)METHYL]-N-METHYL-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H15NO3S2 |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-methyl-4-methylsulfanylbenzenesulfonamide |
InChI |
InChI=1S/C13H15NO3S2/c1-14(10-11-4-3-9-17-11)19(15,16)13-7-5-12(18-2)6-8-13/h3-9H,10H2,1-2H3 |
InChI Key |
ULHXVCPZQBBOEW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)SC |
Origin of Product |
United States |
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